molecular formula C16H12BrClO3 B3523965 2-(2-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate

2-(2-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate

Cat. No.: B3523965
M. Wt: 367.62 g/mol
InChI Key: JBAAMJTUJKSIMT-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate is an organic compound with the molecular formula C16H12BrClO3 This compound is characterized by the presence of a chlorophenyl group, a bromo-methylbenzoate moiety, and an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate typically involves the esterification of 3-bromo-4-methylbenzoic acid with 2-(2-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

  • Step 1: Preparation of 3-bromo-4-methylbenzoic acid

    • Starting from 4-methylbenzoic acid, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylbenzoic acid.
  • Step 2: Esterification

    • 3-bromo-4-methylbenzoic acid is reacted with 2-(2-chlorophenyl)-2-oxoethanol in the presence of DCC and DMAP in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the ester is complete.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • The compound can undergo nucleophilic substitution reactions at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine atom to form new derivatives.
  • Oxidation Reactions

    • The methyl group on the benzoate moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions

    • The carbonyl group in the oxoethyl linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), mild heating.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Derivatives with new functional groups replacing the bromine atom.

    Oxidation: 3-bromo-4-methylbenzoic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers investigate the biological activities of the compound and its derivatives, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents.

Industry

    Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate depends on its interaction with molecular targets. For instance, if the compound exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The exact pathways and molecular targets can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-2-oxoethyl 4-bromobenzoate
  • 2-(2-chlorophenyl)-2-oxoethyl 3-chloro-4-methylbenzoate
  • 2-(2-chlorophenyl)-2-oxoethyl 3-bromo-4-ethylbenzoate

Uniqueness

2-(2-chlorophenyl)-2-oxoethyl 3-bromo-4-methylbenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a methyl group on the benzoate moiety, along with the chlorophenyl and oxoethyl linkages, makes this compound particularly versatile for various synthetic and research applications.

Properties

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] 3-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO3/c1-10-6-7-11(8-13(10)17)16(20)21-9-15(19)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAAMJTUJKSIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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